Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo-pyrimidine derivative characterized by a cyclopropyl group at position 5, a difluoromethyl group at position 7, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h6-7,9-11,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOCISZRSNXSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116509 | |
| Record name | Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-92-8 | |
| Record name | Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique bicyclic structure features a pyrazole ring fused to a pyrimidine ring, and it exhibits promising biological activities that warrant further exploration.
- Molecular Formula : C13H17F2N3O2
- Molecular Weight : Approximately 285.29 g/mol
- CAS Number : Not specified in the sources
Biological Activity
Preliminary studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth.
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in antiviral and immunosuppressive therapies .
- Antiviral Properties : Certain pyrazolo derivatives have demonstrated activity against various viral infections, suggesting potential applications in antiviral drug development .
Structure-Activity Relationship (SAR)
The presence of cyclopropyl and difluoromethyl substituents enhances the biological activity of this compound compared to similar structures. For instance:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | Lacks cyclopropyl and difluoromethyl groups | Antitumor activities reported |
| Ethyl 7-difluoromethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | Contains phenyl instead of cyclopropyl | Potential anti-inflammatory properties |
| 7-(aminomethyl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | Different substituents on the nitrogen | Antibacterial effects noted |
The unique combination of substituents in this compound may confer distinct pharmacological properties that enhance its therapeutic potential.
Case Studies and Research Findings
- Inhibition of DHODH : Research has demonstrated that this compound exhibits higher activity against DHODH compared to known inhibitors like brequinar and teriflunomide. This suggests its potential use as an immunosuppressive agent and opens avenues for further drug design targeting DHODH inhibition .
- Antiviral Activity : A study highlighted that pyrazolo derivatives can inhibit viral replication effectively. The compound's structural features may contribute to its efficacy against viral targets such as flaviviruses .
- Photophysical Properties : Recent advances in the functionalization of pyrazolo[1,5-a]pyrimidines indicate that these compounds possess significant photophysical properties which can be harnessed in material science applications alongside their medicinal chemistry potential .
Comparison with Similar Compounds
Key Structural Differences
- Cyclopropyl groups are known to influence metabolic stability and binding affinity in drug design . Ethyl or aryl substituents (e.g., ) may increase steric bulk, affecting target engagement.
Position 7 Substituents :
Functional Groups :
- Ethyl esters (target, ) improve lipophilicity compared to carboxylic acids (), which are more polar and ionizable.
Q & A
Q. Methodological Answer :
¹H/¹³C NMR : Assigns proton and carbon environments. Key signals:
- Ethyl ester : Quartet (δ ~4.4 ppm, CH₂) and triplet (δ ~1.4 ppm, CH₃) .
- Cyclopropyl protons : Multiplet (δ ~1.3–2.9 ppm) and coupling constants (J = 7–9 Hz) .
- Difluoromethyl : Doublet of triplets (δ ~6.5–7.5 ppm, J = 18–25 Hz) .
Stereochemical Analysis : NOESY or COSY distinguishes syn vs. anti isomers in the tetrahydropyrimidine ring. For example, anti-isomers show distinct coupling between H5 and H7 .
Quantitative Purity : Integration ratios (e.g., ethyl group protons vs. aromatic signals) assess impurities .
Data Contradictions : Discrepancies in reported δ values may arise from solvent effects (CDCl₃ vs. DMSO-d6) or isomerization during sample preparation .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer :
Enantioselectivity is achieved via:
Chiral Catalysts : Use of Rhodium or Palladium complexes with chiral ligands (e.g., BINAP) for asymmetric cyclopropanation .
Biocatalysis : Lipases (e.g., CALB) in deep eutectic solvents (DES) resolve enantiomers via selective ester hydrolysis. For example, ChCl:Gly/U/Xyl systems yield >90% ee .
| Biocatalytic System | Enzyme | Reaction | Outcome |
|---|---|---|---|
| ChCl:Gly/U/Xyl DES | CALB | Hydrolysis | >90% ee |
Challenges : Enzyme stability in organic-aqueous interfaces and solvent compatibility require optimization .
Advanced: How to resolve contradictory NMR data for syn vs. anti isomers in related derivatives?
Q. Methodological Answer :
Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry (e.g., syn: (5R,7S); anti: (5S,7S)) .
Dynamic NMR : Variable-temperature ¹H NMR tracks isomer interconversion. For example, coalescence temperatures >100°C indicate slow exchange .
Computational Modeling : DFT calculations predict chemical shifts and coupling constants for comparison with experimental data .
Case Study : Ethyl 5,7-dimethyl derivatives showed inseparable mixtures in CDCl₃ but resolved in ethanol via anti-configuration stabilization .
Advanced: What structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
Methodological Answer :
SAR studies focus on:
Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 oxidation. Removal decreases plasma half-life .
Difluoromethyl vs. Trifluoromethyl : Difluoromethyl improves solubility (logP reduction ~0.5) while retaining target affinity (e.g., kinase inhibition) .
Ester vs. Carboxylic Acid : Ethyl ester acts as a prodrug; hydrolysis in vivo yields the active acid .
Q. Methodological Answer :
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Stable in pH 5–7 but hydrolyzes in acidic/alkaline conditions .
Thermal Stability : DSC/TGA analysis shows decomposition onset at ~180°C .
Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm). Store in amber vials .
Advanced: What analytical methods validate purity and identity for publication?
Q. Methodological Answer :
HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid). Purity >95% required .
Elemental Analysis : C, H, N within ±0.4% of theoretical values .
X-Ray Diffraction : Confirms molecular packing and stereochemistry (e.g., CCDC deposition) .
Example : Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate validated via C–H···O/N hydrogen bonding and π-π stacking (3.426 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
